N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

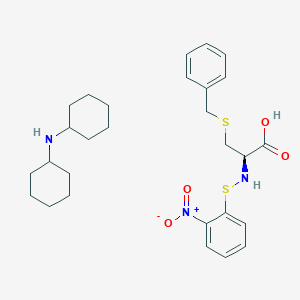

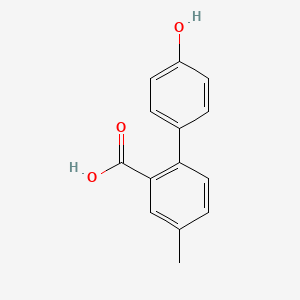

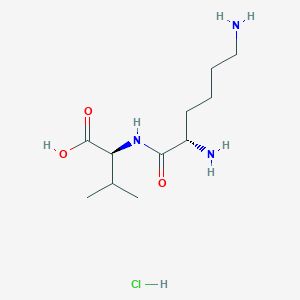

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) is a useful research compound. Its molecular formula is C28H39N3O4S2 and its molecular weight is 545.8 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) is 545.23819908 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides and Proteins

The utility of specific sulfenyl groups, such as the N-(2-Nitrophenylsulfenyl) group, is highlighted in the synthesis of peptides and proteins. For instance, the protection of thiol functions of cysteine with the 3-nitro-2-pyridylsulfenyl (Npys) group has been effectively applied in solid-phase synthesis of peptides. This method underscores the importance of Npys for its chemical stability and thiol-activating character, facilitating peptide-carrier protein conjugation reactions through cysteine residues. Such applications are crucial for the development of therapeutic peptides and understanding protein functions (Albericio et al., 2009).

Organic Gelators

Secondary ammonium salts, including dicyclohexylammonium nitrocinnamate and benzoate salts, have been explored for their gelation properties. These compounds demonstrate excellent gelation abilities, forming supramolecular structures that are key for the development of load-bearing, moldable, and self-healing materials. Such materials have potential applications in various fields, including materials science and biomedical engineering (Trivedi et al., 2005; Sahoo et al., 2012).

Reaction Mechanisms and Stability Studies

Research into the reaction mechanisms involving thiols and their protection strategies has been extensive, with studies examining the stability and reactivity of compounds like NpysCl, which is pivotal in the synthesis of Npys-protected amino acids. These studies provide insights into the optimal conditions for synthesizing amino acid derivatives and their subsequent applications in peptide and protein synthesis. The stability and reactivity of such compounds under different conditions are essential for developing efficient synthesis strategies (Pugh et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) involves the reaction of 2-nitrobenzenesulfonyl chloride with S-benzyl-L-cysteine in the presence of a base to form N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine. This compound is then reacted with dicyclohexylamine in the presence of a suitable solvent to form the dicyclohexylammonium salt of N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine.", "Starting Materials": [ "2-nitrobenzenesulfonyl chloride", "S-benzyl-L-cysteine", "base", "dicyclohexylamine", "suitable solvent" ], "Reaction": [ "Step 1: Dissolve S-benzyl-L-cysteine in a suitable solvent and add a base such as triethylamine or sodium hydroxide to the solution.", "Step 2: Add 2-nitrobenzenesulfonyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours until completion.", "Step 4: Isolate the product N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine by filtration or extraction.", "Step 5: Dissolve N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine in a suitable solvent and add dicyclohexylamine to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours until completion.", "Step 7: Isolate the product N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) by filtration or extraction." ] } | |

CAS-Nummer |

7675-65-2 |

Molekularformel |

C28H39N3O4S2 |

Molekulargewicht |

545.8 g/mol |

IUPAC-Name |

(2R)-3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |

InChI |

InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |

InChI-Schlüssel |

MAUIFYQGIWFDHJ-ZOWNYOTGSA-N |

Isomerische SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSC[C@@H](C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |

Kanonische SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)